
(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol
Descripción general
Descripción
“(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol” is a chemical compound with the CAS Number: 915920-18-2. Its molecular weight is 156.18 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for “(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol” is 1S/C7H12N2O2/c1-5(2)3-7-8-6(4-10)9-11-7/h5,10H,3-4H2,1-2H3 . This indicates that the compound has a five-membered ring structure with two nitrogen atoms and one oxygen atom in the ring .Physical And Chemical Properties Analysis
“(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, solubility, and density are not available in the literature.Aplicaciones Científicas De Investigación
Agricultural Chemical Research
1,2,4-Oxadiazole derivatives, including “(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol”, have shown promise in the development of efficient and low-risk chemical pesticides . These compounds exhibit a broad spectrum of biological activities that are crucial in combating plant diseases which pose a significant threat to food security.
Nematocidal Activity: They have been found to exhibit moderate nematocidal activity against plant-parasitic nematodes like Meloidogyne incognita, which are a serious threat to crop security .
Antifungal Activity: These derivatives also show anti-fungal activity against pathogens such as Rhizoctonia solani, which causes diseases like rice sheath wilt, impacting global agriculture .
Antibacterial Effects: Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae, which is responsible for diseases like rice bacterial leaf blight and streaks, significantly affecting crop yield .
Pharmaceutical Development
The 1,2,4-oxadiazole core is an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs .
Bioactive Compound Synthesis: The room temperature synthesis of bioactive 1,2,4-oxadiazoles, including derivatives of “(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol”, is significant for the preparation of pharmaceutically important molecules .
Drug Design: The oxadiazole core can serve as an amide- or ester-like linker in the design of bioactive compounds, expanding the prospects of using this core in medicinal chemistry .
Analgesic and Anti-inflammatory Applications
1,2,4-Oxadiazole derivatives have been evaluated for their analgesic and anti-inflammatory properties, making them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant and Antibiotic Research
These compounds exhibit a wide range of biological activities, including anticonvulsant and antibiotic properties, which are essential for the treatment of various medical conditions .
Antitumor Activity
1,2,4-Oxadiazole derivatives have unique antitumor properties. They have been evaluated for their anticancer activity on various human tumor cell lines, providing insights into the influence of the structure on anti-tumor activity .
Acetylcholinesterase Inhibitory Activity
These derivatives also show acetylcholinesterase (AChE) inhibitory activities, which is significant for the treatment of diseases like Alzheimer’s .
Propiedades
IUPAC Name |
[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)3-7-8-6(4-10)9-11-7/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOAXPQJMYYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650910 | |
| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol | |
CAS RN |
915920-18-2 | |
| Record name | 5-(2-Methylpropyl)-1,2,4-oxadiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride](/img/structure/B1511562.png)
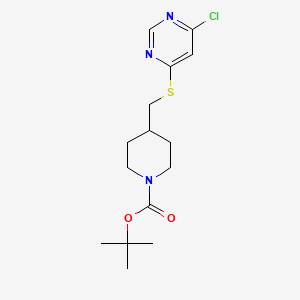
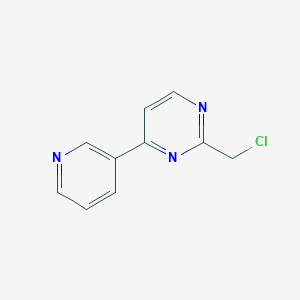


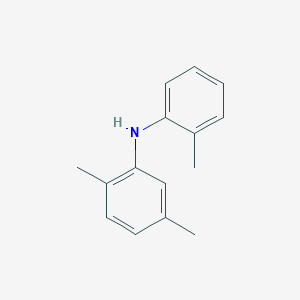
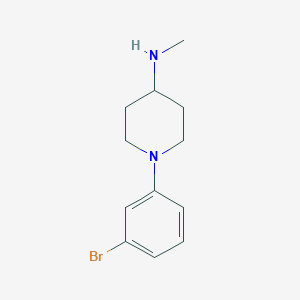
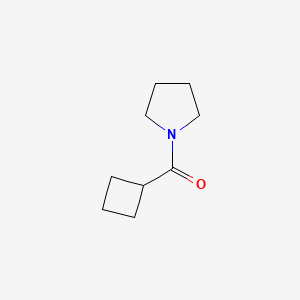

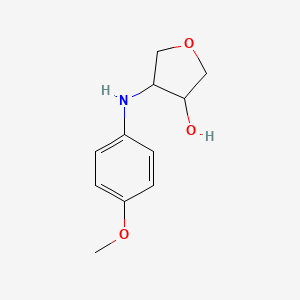
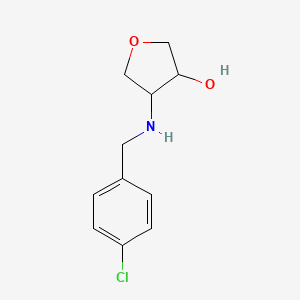
![[1,1'-Biphenyl]-3-amine, 3',5'-difluoro-](/img/structure/B1511588.png)